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molecular formula C12H10Cl2N2 B3059195 1,2-Bis(3-chlorophenyl)hydrazine CAS No. 953-01-5

1,2-Bis(3-chlorophenyl)hydrazine

Cat. No. B3059195
M. Wt: 253.12 g/mol
InChI Key: PQIGCOAHFLSOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04075198

Procedure details

85 Parts of an aqueous solution of technical sodium hydrosulfide containing 35 percent NaHS and 9 percent Na2S 2 O3 were added to a mixture comprising 65.4 parts of 2,2'-dichlor-5,5'-dichloroazoxybenzene in 196 parts of methanol at room temperature within 90 minutes. The reaction mixture was then refluxed at 70° C to75° C for a period of 5 hours. The pH had been kept between 9 and 9.4. After this period the starting azoxybenzene was shown to be all consumed and the reaction mixture was cooled down to 0° C to 5° C, and the resulting precipitate filtered off and washed with water until alkali-free. After drying below 70° C 48 parts of 2,2'-dichloro,-5,5'-dichlorohydrazobenzene of a melting point of 116° C were obtained, this representing yield of 76 percent of the theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Na2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH-].[Na+].Cl[C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:5]=1[N+:11](=[N:13][C:14]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:15]=1Cl)[O-].[N+](C1C=CC=CC=1)(=NC1C=CC=CC=1)[O-]>CO>[Cl:10][C:7]1[CH:8]=[CH:9][CH:4]=[C:5]([NH:11][NH:13][C:14]2[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][CH:15]=2)[CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-].[Na+]
Name
Na2S
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)[N+]([O-])=NC1=C(C=CC(=C1)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+]([O-])(=NC1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
within 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
all consumed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled down to 0° C to 5° C
FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered off
WASH
Type
WASH
Details
washed with water until alkali-free
CUSTOM
Type
CUSTOM
Details
After drying below 70° C 48 parts of 2,2'-dichloro

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=C(C1)NNC1=CC=CC(=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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